Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine
Description
Properties
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAAWOAZYJXFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635003 | |
| Record name | N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137069-25-1 | |
| Record name | N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137069-25-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
This two-step approach first synthesizes 4-(trifluoromethyl)phenethylamine, followed by N-methylation via reductive amination.
Formation of Phenethylamine Precursor
4-(Trifluoromethyl)benzaldehyde undergoes Henry reaction with nitromethane to yield β-nitrostyrene derivatives. Catalytic hydrogenation (H₂/Pd-C) reduces both the nitro and double bond groups:
Conditions :
N-Methylation via Formaldehyde Reductive Amination
The primary amine reacts with formaldehyde under catalytic hydrogenation:
Optimized Parameters :
Copper-Catalyzed Coupling of Methylamine with Aryl Halides
Ullmann-Type Amination
This one-pot method couples methylamine with 1-(2-bromoethyl)-4-(trifluoromethyl)benzene under copper catalysis:
Ligand Screening
Performance of N,N′-dimethylethylenediamine (DMEDA) versus 8-hydroxyquinoline:
| Ligand | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMEDA | 110 | 24 | 45 |
| 8-Hydroxyquinoline | 165 | 4 | 67 |
Conditions :
Solvent Impact
Comparative study in polar aprotic vs. alcoholic solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 38 |
| n-Butanol | 17.8 | 67 |
Alcohol solvents enhance ligand-copper coordination, accelerating transmetalation.
Gabriel Synthesis with Trifluoromethylated Substrates
Phthalimide Protection Strategy
A robust route avoiding direct handling of volatile methylamine:
Alkylation Efficiency
Varying alkyl halides and bases:
| Base | Alkylating Agent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | CH₃I | 60 | 74 |
| NaH | (CH₃)₂SO₄ | 80 | 81 |
Critical Note : Dimethyl sulfate improves methylation but requires strict temperature control.
Enzymatic Transamination Approaches
ω-Transaminase Catalyzed Synthesis
Recent advances employ engineered enzymes for asymmetric synthesis:
| Parameter | Value |
|---|---|
| Enzyme | ATA-117 |
| Amine donor | Isopropylamine |
| Conversion (%) | 92 |
| ee (%) | >99 |
Advantages :
-
Avoids metal catalysts
-
Water-based reaction medium.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 82 | 98 | 12.4 | Industrial |
| Ullmann Coupling | 67 | 95 | 18.7 | Pilot-scale |
| Gabriel Synthesis | 81 | 97 | 14.9 | Bench-scale |
| Enzymatic | 92 | 99 | 32.5 | Lab-scale |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenols, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemical Synthesis Applications
The compound serves as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group is particularly useful in enhancing the biological activity of various pharmaceuticals.
Table 1: Synthetic Routes for Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine
| Synthetic Method | Description |
|---|---|
| Trifluoromethylation | Involves the introduction of a trifluoromethyl group into organic substrates, enhancing their properties. |
| Palladium-catalyzed coupling | Utilizes methods like Suzuki-Miyaura coupling for efficient large-scale production. |
| Oxidation and Reduction | Enables the modification of functional groups, allowing for diverse derivatives to be synthesized. |
Biological Research Applications
The compound's unique structure makes it valuable in studying biological processes. It has been investigated for its potential therapeutic properties, particularly concerning neuropsychiatric disorders.
Case Study: Neuropsychiatric Disorders
Research has linked N′-3-(trifluoromethyl)phenyl derivatives to the modulation of N-methyl-D-aspartate (NMDA) receptors, which are implicated in conditions such as Alzheimer's disease and epilepsy . These compounds exhibit potential as therapeutic agents by influencing receptor activity.
Medicinal Chemistry Applications
This compound is being explored for its role in drug development, particularly as a precursor for various FDA-approved drugs containing trifluoromethyl groups.
Table 2: FDA-Approved Drugs with Trifluoromethyl Groups
| Drug Name | Indication | Mechanism of Action |
|---|---|---|
| Ubrogepant | Acute treatment of migraines | CGRP receptor antagonist |
| Berotralstat | Prophylaxis of hereditary angioedema | Kinin B1 receptor antagonist |
| Cinacalcet | Treatment of hyperparathyroidism | Calcimimetic agent affecting calcium-sensing receptors |
Industrial Applications
In industrial settings, this compound is utilized to produce materials with specific properties, such as increased stability and reactivity. Its application extends to the formulation of agrochemicals and polymers.
Case Study: Agrochemical Development
The compound has been investigated for its insecticidal properties, acting as a blocker of GABA-regulated chloride channels . This mechanism allows for effective pest control while minimizing environmental impact.
Mechanism of Action
The mechanism by which Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting pathways related to enzyme activity and receptor binding . This interaction can lead to significant changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Para vs. Meta Trifluoromethyl Substitution
- Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine : The para-CF₃ group maximizes electronic effects, creating a linear structure conducive to receptor binding .
Nitro vs. Trifluoromethyl Substitution
- (3-Methoxy-benzyl)-methyl-[2-(4-nitro-phenyl)-ethyl]-amine: The nitro (-NO₂) group is more polar than -CF₃, reducing lipophilicity. This compound exhibits an IC₅₀ of ~80,000 nM, suggesting diminished activity compared to trifluoromethyl analogues .
Functional Group Variations
Methoxy vs. Trifluoromethyl Substitution
- 2-(4-Methoxy-phenyl)-N-methylethanamine : The methoxy (-OCH₃) group is electron-donating, increasing solubility but decreasing metabolic stability. This contrasts with the -CF₃ group’s resistance to oxidative degradation .
Trifluoromethoxy Derivatives
Amine Substituent Effects
Activity Profiles
Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | LogP* |
|---|---|---|---|
| Methyl-[2-(4-CF₃-phenyl)-ethyl]-amine | C₁₀H₁₁F₃N | 218.20 | ~2.5 |
| 2-(4-Methoxy-phenyl)-N-methylethanamine | C₁₀H₁₅NO | 165.23 | ~1.2 |
| {[2-Fluoro-4-(OCF₃)phenyl]methyl}(methyl)amine | C₉H₉F₄NO | 223.17 | ~2.8 |
*Estimated using fragment-based methods.
Biological Activity
Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 217.23 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties, making it a valuable building block in drug development.
This compound exhibits various biological activities that can be attributed to its structural features:
- Inhibition of Enzymes : Studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes is measured using IC50 values, indicating the concentration required to inhibit 50% of the enzyme activity.
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Neuroprotective Potential : Research indicates that this compound derivatives can serve as potential neuroprotective agents due to their ability to inhibit AChE and BuChE. These activities suggest a role in managing cognitive decline associated with neurodegenerative disorders.
- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could be beneficial in developing therapies for conditions related to oxidative damage.
- MAO-B Inhibition : A notable study highlighted that certain derivatives exhibit potent MAO-B inhibitory activity, making them candidates for treating Parkinson's disease. The most effective derivative had an IC50 value of 13 nM, indicating high potency against this target enzyme .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
